

Application Notes and Protocols for Live-Cell Imaging Using 5-TAMRA Azide

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Compound of Interest

Compound Name: TAMRA azide, 5-isomer

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Introduction

Live-cell imaging is a powerful technique for visualizing dynamic cellular processes in real-time. A key requirement for this methodology is the ability to specifically label biomolecules of interest with fluorescent probes that are both bright and biocompatible. 5-Carboxytetramethylrhodamine (5-TAMRA) azide is a versatile, red-fluorescent dye that has gained prominence in live-cell imaging due to its excellent photophysical properties and its ability to be incorporated into biomolecules via bioorthogonal click chemistry.^{[1][2][3]} This application note provides a detailed protocol for labeling and imaging live cells using 5-TAMRA azide, focusing on the metabolic labeling of newly synthesized proteins.

5-TAMRA azide possesses excitation and emission maxima around 555 nm and 580 nm, respectively, making it compatible with standard fluorescence microscopy filter sets.^{[1][2][3]} Its high fluorescence intensity, photostability, and the stability of the triazole linkage formed during click chemistry ensure robust and reliable labeling.^{[1][4]} This probe can be utilized in both copper-catalyzed azide-alkyne cycloaddition (CuAAC) and the copper-free strain-promoted azide-alkyne cycloaddition (SPAAC), offering flexibility for different experimental needs.^{[1][2]}

Data Presentation

The following table summarizes the key quantitative data for 5-TAMRA azide relevant to live-cell imaging applications.

Property	Value	References
Excitation Maximum (λ_{ex})	~555 nm	[1][2][3]
Emission Maximum (λ_{em})	~580 nm	[1][2][3]
Molar Extinction Coefficient (ϵ)	~91,000 $\text{cm}^{-1}\text{M}^{-1}$	[2]
Molecular Weight	512.56 g/mol	[2]
Purity	$\geq 95\%$ (LCMS)	[2]
Solubility	DMSO, DMF, MeOH	[2]
Storage Conditions	-20°C, protected from light	[5]

Experimental Protocols

This section details a protocol for the metabolic labeling of newly synthesized proteins in live cells using an azide-bearing amino acid analog, followed by detection with 5-TAMRA azide via click chemistry. This method allows for the visualization of protein synthesis dynamics within living cells.

Protocol: Metabolic Labeling and Imaging of Newly Synthesized Proteins

This protocol is divided into two main stages: metabolic labeling of proteins with an azide-bearing amino acid analog (e.g., L-azidohomoalanine, AHA), and the subsequent fluorescent labeling with 5-TAMRA azide using either CuAAC or SPAAC.

Materials:

- Mammalian cells of interest (e.g., HeLa, U2OS)
- Complete cell culture medium (e.g., DMEM with 10% FBS)
- L-azidohomoalanine (AHA)
- Methionine-free medium

- Phosphate-Buffered Saline (PBS)
- 5-TAMRA azide
- For CuAAC:
 - Copper(II) sulfate (CuSO_4)
 - Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
 - Sodium ascorbate
- For SPAAC:
 - A cyclooctyne-modified 5-TAMRA derivative (e.g., DBCO-TAMRA)
- Live-cell imaging medium (e.g., FluoroBrite™ DMEM)
- Fluorescence microscope with appropriate filter sets

Step-by-Step Procedure:

- Cell Culture and Metabolic Labeling:
 1. Seed cells on a glass-bottom dish or chamber slide suitable for microscopy and culture until they reach the desired confluency.
 2. To label newly synthesized proteins, replace the complete medium with methionine-free medium and incubate for 1 hour to deplete intracellular methionine.
 3. Replace the methionine-free medium with a fresh batch containing 25-50 μM of L-azidohomoalanine (AHA).
 4. Incubate the cells for 4-8 hours to allow for the incorporation of AHA into newly synthesized proteins. The optimal incubation time may vary depending on the cell type and experimental goals.
- Labeling with 5-TAMRA Azide (Choose either CuAAC or SPAAC):

a) Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) - Note: Copper can be toxic to cells, so this method should be optimized for minimal exposure time and concentration.

1. Prepare the "Click-iT®" reaction cocktail fresh. For a 500 µL reaction, mix the following in order:

- 435 µL PBS
- 10 µL of 20 mM Copper(II) sulfate (CuSO₄) (Final concentration: 400 µM)
- 25 µL of 50 mM THPTA (Final concentration: 2.5 mM)
- 25 µL of 10 mM 5-TAMRA alkyne (Final concentration: 500 µM)
- 5 µL of 1 M Sodium Ascorbate (freshly prepared) (Final concentration: 10 mM)

2. Wash the cells twice with PBS.

3. Add the Click-iT® reaction cocktail to the cells and incubate for 10-30 minutes at 37°C, protected from light.

4. Wash the cells three times with PBS to remove unreacted reagents.

b) Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) - Recommended for live-cell imaging due to the absence of a cytotoxic copper catalyst.^{[6][7]}

1. Prepare a stock solution of a cyclooctyne-modified 5-TAMRA derivative (e.g., DBCO-TAMRA) in DMSO.

2. Dilute the DBCO-TAMRA in pre-warmed complete culture medium to a final concentration of 2-10 µM. The optimal concentration should be determined empirically to balance signal intensity and background fluorescence.^[8]

3. Wash the AHA-labeled cells twice with warm PBS.

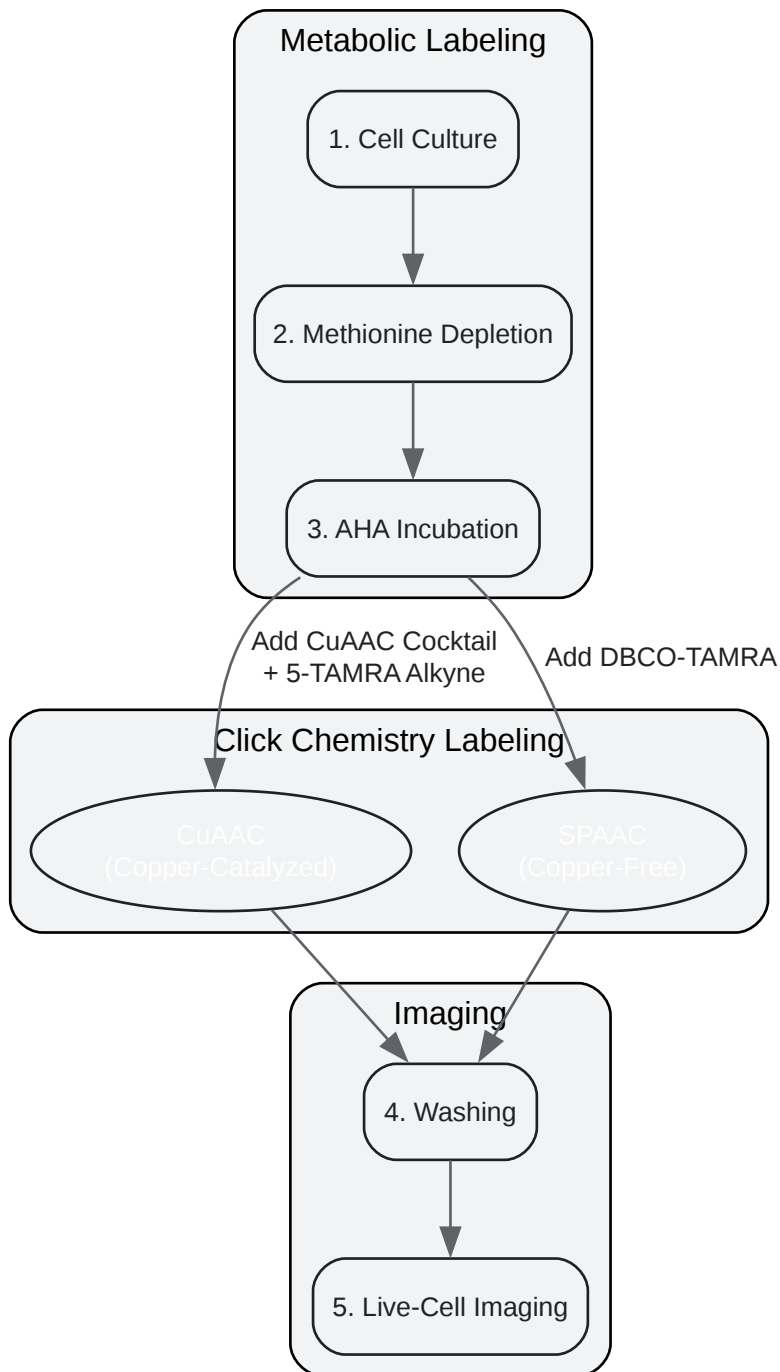
4. Add the DBCO-TAMRA containing medium to the cells and incubate for 15-60 minutes at 37°C, protected from light.^[6]

5. Wash the cells three times with warm PBS to remove the unreacted probe.
- Live-Cell Imaging:
 1. Replace the PBS with a live-cell imaging medium.
 2. Image the cells using a fluorescence microscope equipped with a suitable filter set for TAMRA (e.g., excitation ~540-560 nm, emission ~570-620 nm).[\[9\]](#)
 3. To minimize phototoxicity, use the lowest possible laser power and exposure time that provides a good signal-to-noise ratio.[\[10\]](#) It is also advisable to limit the duration of continuous imaging.[\[11\]](#)

Mandatory Visualizations

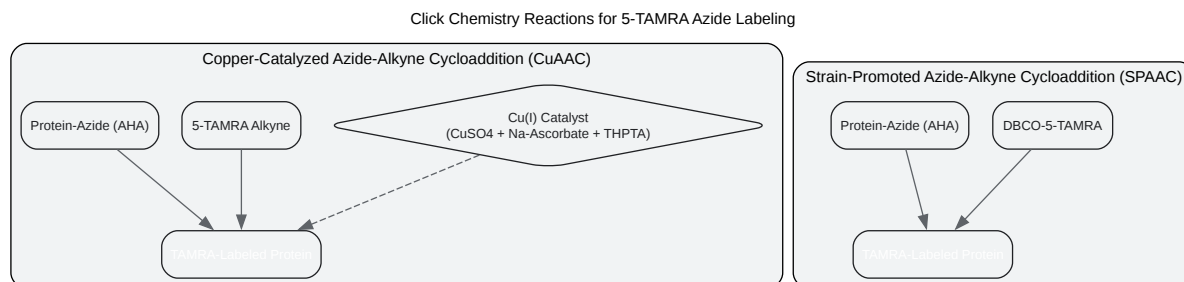
Signaling Pathways and Experimental Workflows

Workflow for Live-Cell Imaging with 5-TAMRA Azide



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Caption: Experimental workflow for metabolic labeling and subsequent fluorescence imaging of newly synthesized proteins in live cells using 5-TAMRA azide.



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Caption: Comparison of CuAAC and SPAAC pathways for labeling azide-modified proteins with 5-TAMRA derivatives.

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